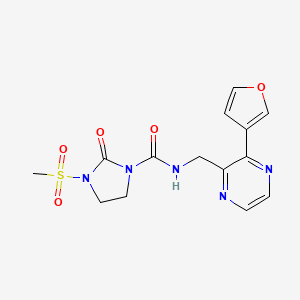

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a furan-3-yl group and a methylsulfonyl-functionalized imidazolidine carboxamide moiety. The methylsulfonyl group may enhance metabolic stability and solubility, while the furan-pyrazine hybrid could modulate electronic properties and binding interactions .

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O5S/c1-25(22,23)19-6-5-18(14(19)21)13(20)17-8-11-12(16-4-3-15-11)10-2-7-24-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNVBVSDWDGWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, a complex organic compound, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, a pyrazine moiety, and an imidazolidine core. Its chemical formula is , and it possesses various functional groups that contribute to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound was evaluated against several human cancer cell lines, showing promising results:

| Cell Line | IC50 (µg/ml) | Reference Drug (Doxorubicin) IC50 (µg/ml) |

|---|---|---|

| A549 | 27.7 | 28.3 |

| HepG2 | 26.6 | 21.6 |

The study indicated that the compound induced significant DNA damage in treated cells, suggesting a mechanism of action that may involve interference with DNA replication and repair pathways .

Antimicrobial Activity

In addition to its anticancer properties, compounds containing similar structural motifs have been investigated for their antimicrobial efficacy. A study reported that certain derivatives exhibited activity against common pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 15.62 µg/ml . This suggests that the compound may also serve as a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- DNA Interaction : Evidence suggests that it can interact with DNA, leading to fragmentation and cell death.

- Signal Transduction Interference : It may disrupt signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For example:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications to the pyrazole ring significantly impacted biological activity .

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity, supporting the hypothesis that structural diversity can enhance efficacy against different microbial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

- Sulfonamide vs. Carboxamide Functionality : The target compound’s methylsulfonyl group may confer greater metabolic stability compared to benzenesulfonamide derivatives (e.g., the compound from ), which are bulkier and more lipophilic. Conversely, benzenesulfonamides often exhibit stronger enzyme-binding affinity due to aromatic π-π stacking .

- Heterocyclic Core Influence : The pyrazine-imidazolidine scaffold in the target compound is distinct from the pyrazolo[3,4-d]pyrimidine () or imidazo[1,5-a]pyridine () cores. Pyrazine derivatives typically exhibit moderate solubility, while fused pyrimidines (as in ) may enhance planar stacking in enzyme active sites.

- Furan Substitution : The furan-3-yl group in the target compound contrasts with hydroxymethylpyridine () or hydrazinyl-furan () substituents. Furan’s electron-rich nature could improve interactions with hydrophobic enzyme pockets but may reduce oxidative stability compared to saturated heterocycles (e.g., tetrahydro-2H-pyran in ) .

Physicochemical and Pharmacokinetic Predictions

- Solubility : The methylsulfonyl group likely improves aqueous solubility relative to the fluorophenyl-chromen derivative in , which has a higher logP due to aromatic fluorination.

- Metabolic Stability : The imidazolidine-2-one ring may reduce susceptibility to cytochrome P450 oxidation compared to hydrazinyl derivatives (e.g., ), which are prone to hydrolysis or rearrangement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.